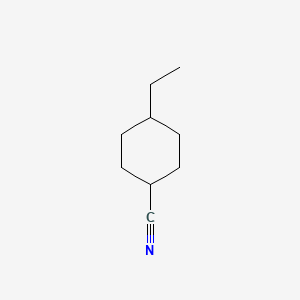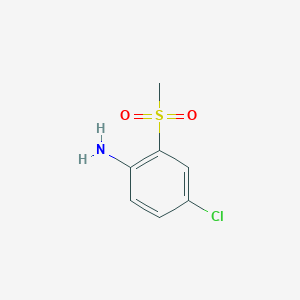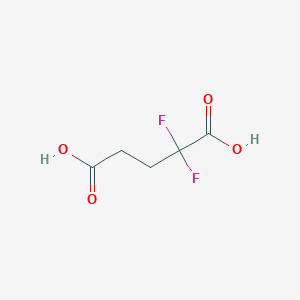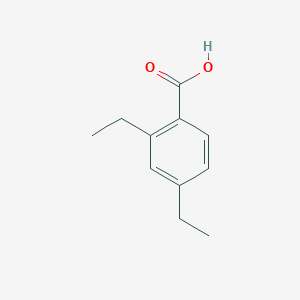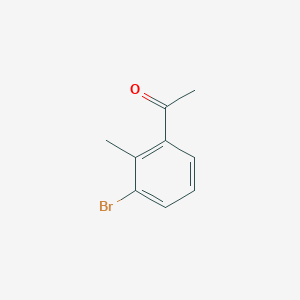
6-(3-Fluorophenyl)pyridine-3-carboxamide
説明
6-(3-Fluorophenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H9FN2O and a molecular weight of 216.21 g/mol . It is also known as 6-(3-fluorophenyl)nicotinamide .
Molecular Structure Analysis
The molecular structure of 6-(3-Fluorophenyl)pyridine-3-carboxamide includes a pyridine ring attached to a fluorophenyl group and a carboxamide group . The InChI key for this compound is HEIKUQRZMQFBPB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-(3-Fluorophenyl)pyridine-3-carboxamide has a molecular weight of 216.21 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the available literature.科学的研究の応用
Treatment of Bacterial Wilt in Tomatoes
- Summary of the Application : Pyridine-3-carboxamide analogs, including “6-(3-Fluorophenyl)pyridine-3-carboxamide”, have been developed to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum . This disease is a major challenge in the agricultural sector as it affects hundreds of plant species worldwide .
- Methods of Application or Experimental Procedures : The analogs were synthesized through a multistep process and their structures confirmed using spectroscopy . Molecular docking studies were conducted to identify the most potent analog from the series . The analogs were used to treat seeds and displayed remarkable efficacy .
- Results or Outcomes : A specific analog, compound 4a, was found to significantly enhance disease resistance in tomato plants infected with R. solanacearum . It also promoted vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . In plants mechanically infected with bacteria, compound 4a substantially reduced the percentage of infection, pathogen quantity in young tissue, and disease progression .
TRK Inhibitors in Cancer Treatment
- Summary of the Application : Pyrazolo[3,4-b]pyridine derivatives, including “6-(3-Fluorophenyl)pyridine-3-carboxamide”, have been synthesized and evaluated for their inhibitory activity against Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
- Methods of Application or Experimental Procedures : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Their activities to inhibit TRKA were evaluated . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM .
- Results or Outcomes : Compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . It also showed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .
Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Summary of the Application : 1H-Pyrazolo[3,4-b]pyridines, which include “6-(3-Fluorophenyl)pyridine-3-carboxamide”, have been synthesized and studied for their biomedical applications . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application or Experimental Procedures : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine . The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .
- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review focuses on the three main biomedical applications because they represent more than a third of the overall bioactivity indicators .
Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Summary of the Application : 1H-Pyrazolo[3,4-b]pyridines, which include “6-(3-Fluorophenyl)pyridine-3-carboxamide”, have been synthesized and studied for their biomedical applications . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application or Experimental Procedures : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine . The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .
- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review focuses on the three main biomedical applications because they represent more than a third of the overall bioactivity indicators .
Pyrrolidine in Drug Discovery
- Summary of the Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
- Methods of Application or Experimental Procedures : The review is planned on the basis of the synthetic strategies used: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
6-(3-fluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-1-2-8(6-10)11-5-4-9(7-15-11)12(14)16/h1-7H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIKUQRZMQFBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609069 | |
| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)pyridine-3-carboxamide | |
CAS RN |
441055-56-7 | |
| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



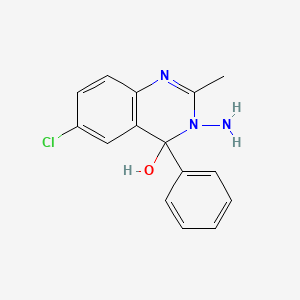
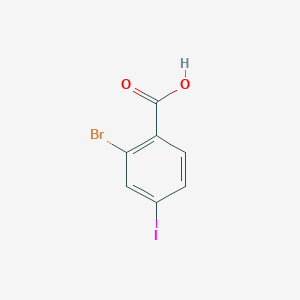
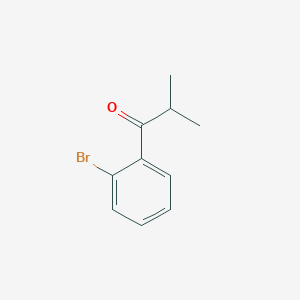
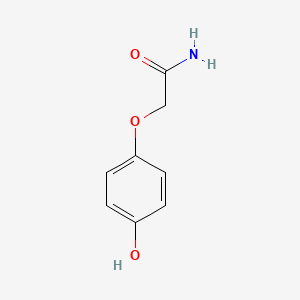
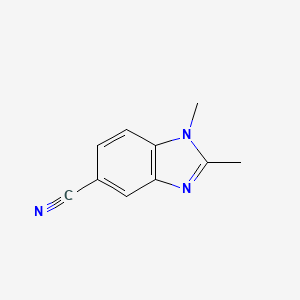
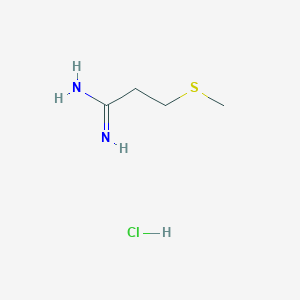
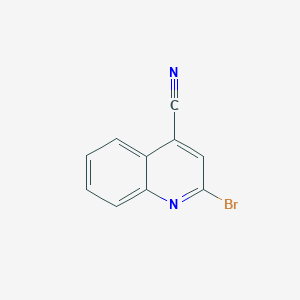
![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)

